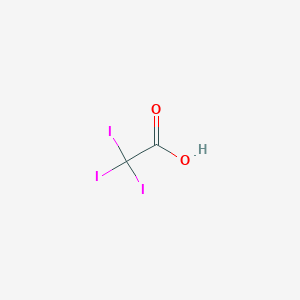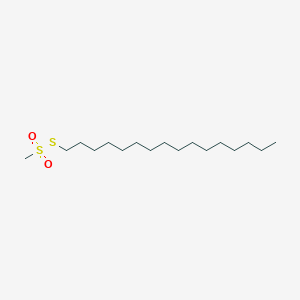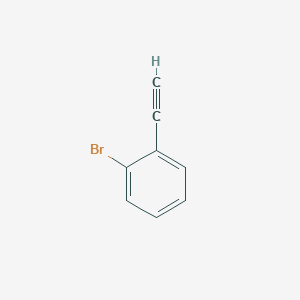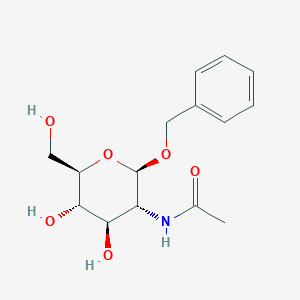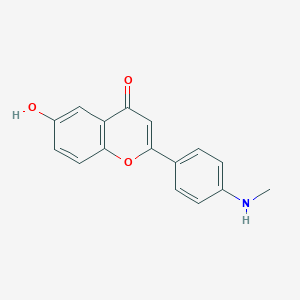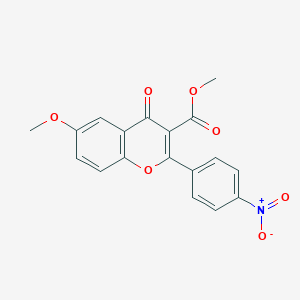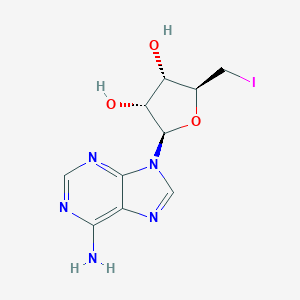![molecular formula C17H16N2 B014396 1-phényl-2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole CAS No. 3790-45-2](/img/structure/B14396.png)
1-phényl-2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole
Vue d'ensemble
Description
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline (PTHBC) is an indole alkaloid derived from the plant species, Passiflora incarnata, commonly known as passionflower. PTHBC is a naturally occurring compound with a wide range of potential applications in scientific research. It has been the subject of numerous studies due to its unique properties and potential for use in various laboratory experiments.
Applications De Recherche Scientifique
Inhibiteurs de la transcriptase inverse du VIH-1
Dans une étude, 50 nouveaux analogues de l'acide 1-phényl-2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole-3-carboxylique ont été conçus comme inhibiteurs non nucléosidiques de la transcriptase inverse du VIH-1 . Les études de docking des analogues conçus ont été réalisées en utilisant la transcriptase inverse du VIH-1 comme récepteur . Les résultats indiquent que les analogues conçus adoptent une orientation similaire et partagent le même mode de liaison que celui de certains des inhibiteurs classiques de la transcriptase inverse non nucléosidiques au sein du site actif de la poche de liaison inhibitrice non nucléosidique de la transcriptase inverse du VIH-1 .
Agents anticancéreux
Une série de nouveaux dérivés du 2,3,4,5-tétrahydro-1H-pyrido[4,3-b]indole ont été conçus en introduisant un groupe alkyle ou aralkyle et un groupe sulfonyle, qui sont considérés comme les pharmacophores de certains médicaments anticancéreux . Tous les composés ont montré une activité antiproliférative modérée à excellente avec des valeurs de CI50 comprises entre 0 µM et 100 µM contre les cellules cancéreuses . L'introduction d'un sulfonyle pourrait augmenter l'activité antiproliférative du 2,3,4,5-tétrahydro-1H-pyrido[4,3-b]indole .
Études d'ozonolyse
Le composé a été utilisé dans des études d'ozonolyse de la liaison énamine .
Découverte de médicaments
L'unité indole, qui comprend le this compound, est reconnue comme l'une des parties les plus importantes pour la découverte de médicaments . Elle a attiré l'attention des chercheurs pendant des générations .
Mécanisme D'action
Target of Action
The primary target of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV virus, making it a key target for antiretroviral therapy .
Mode of Action
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole acts as a non-nucleoside inhibitor of HIV-1 reverse transcriptase . It binds to the active site of the enzyme, preventing it from converting viral RNA into DNA . This inhibits the replication of the virus and slows the progression of the disease .
Biochemical Pathways
The compound affects the HIV replication pathway by inhibiting the reverse transcriptase enzyme . This prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV virus .
Pharmacokinetics
It’s important to note that compounds violating more than one of lipinski’s rule of five parameters may have problems with bioavailability .
Result of Action
The inhibition of the HIV-1 reverse transcriptase enzyme by 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole results in a decrease in the replication of the HIV virus . This can slow the progression of the disease and reduce the viral load in the body .
Action Environment
Like all drugs, its action, efficacy, and stability could be influenced by various environmental factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
The safety and hazards associated with 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline are not detailed in the search results. However, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Analyse Biochimique
Biochemical Properties
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has been found to interact with several enzymes and proteins. For instance, it has been designed as a non-nucleoside inhibitor of HIV-1 reverse transcriptase . This suggests that it can bind to the active site of this enzyme and inhibit its function .
Cellular Effects
The compound has shown to have effects on various types of cells and cellular processes. For instance, it has been found to have antitumor properties . It has also been suggested to play roles in resisting bacteria, easing pains, resisting platelet aggregation, promoting sodium and water reabsorption of kidneys, adjusting release of neurotransmitters, promoting adipose tissue lipolysis and resisting arrhythmia .
Molecular Mechanism
The molecular mechanism of action of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves binding interactions with biomolecules and changes in gene expression. For example, in the case of HIV-1 reverse transcriptase, it adopts a similar orientation and shares the same binding mode as that of some of the classical non-nucleoside reverse transcriptase inhibitors within the active site of non-nucleoside inhibitory binding pocket of HIV-1 reverse transcriptase .
Temporal Effects in Laboratory Settings
It is known that the compound has been used in studies on neurodegenerative diseases .
Propriétés
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-9,16,18-19H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INERHEQVAVQJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276762 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3790-45-2 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives be synthesized effectively?
A1: Research indicates that 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives can be synthesized via the Maillard reaction. This involves reacting 5-methoxytryptamine with various aldehydes in water. [] The reaction conditions, such as catalyst loading, temperature, and time, can be optimized to achieve high yields. One study demonstrated that yields greater than 70% could be achieved at temperatures below 50°C within 5 hours using a 7 mole % catalyst loading. []
Q2: What analytical techniques are valuable for characterizing 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives?
A2: Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) have proven to be valuable tools for characterizing these compounds. [] These techniques provide insights into the molecular weight and fragmentation patterns of the synthesized β-carboline derivatives, aiding in their structural elucidation.
Q3: Are there any computational studies exploring the potential applications of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives?
A3: Yes, computational chemistry has been employed to investigate the potential of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid derivatives as HIV-1 reverse transcriptase inhibitors. [, ] These in silico studies involve designing novel derivatives and evaluating their theoretical interactions with the target enzyme. While these studies represent a starting point, further research, including in vitro and in vivo experiments, are necessary to validate these findings and explore their therapeutic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


